molecular formula C10H10N2OS B8764795 N-(4-methoxyphenyl)thiazol-2-amine CAS No. 63615-92-9

N-(4-methoxyphenyl)thiazol-2-amine

Cat. No.: B8764795
CAS No.: 63615-92-9
M. Wt: 206.27 g/mol
InChI Key: XWMUQGMCEASDNP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)thiazol-2-amine (CAS: 312915-05-2; molecular formula: C₁₀H₁₀N₂OS) is a thiazole derivative characterized by a 4-methoxyphenyl substituent at the 4-position of the thiazole ring. Its synthesis typically involves cyclization reactions between substituted acetophenones and thiourea, yielding moderate to high purity products (e.g., 92% yield in one study) .

Properties

CAS No.

63615-92-9

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-7H,1H3,(H,11,12)

InChI Key

XWMUQGMCEASDNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CS2

Origin of Product

United States

Preparation Methods

Classical Two-Step Approach

The traditional Hantzsch method involves sequential α-halogenation of ketones followed by cyclization with thioureas. For N-(4-methoxyphenyl)thiazol-2-amine:

  • Step 1 : 4-Methoxyacetophenone is brominated using CuBr₂ in acetic acid at 80°C for 4 hours to yield α-bromo-4-methoxyacetophenone.

  • Step 2 : The α-bromo intermediate reacts with thiourea in ethanol under reflux (12 hours), achieving 72% yield after recrystallization.

Limitations : Requires isolation of lachrymatory α-bromo ketones, complicating scalability.

One-Pot α-Halogenation/Cyclization Methods

Copper(II) Bromide-Mediated Synthesis

A streamlined one-pot protocol eliminates intermediate isolation:

  • Conditions : 4-Methoxyacetophenone, thiourea, and CuBr₂ (1.2 equiv) in acetonitrile at 100°C for 8 hours.

  • Yield : 82% purity by HPLC.

  • Mechanism : CuBr₂ acts as both brominating agent and Lewis acid catalyst, facilitating tandem α-bromination and cyclization.

Iodine/Thiourea Trituration

An alternative one-pot method avoids metal catalysts:

  • Procedure : 4-Methoxyacetophenone, thiourea (2 equiv), and iodine (1 equiv) are triturated in ethanol at 70°C for 8 hours.

  • Yield : 68% after washing with Na₂S₂O₃ and recrystallization.

  • Advantage : Iodine serves dual roles as oxidant and halogen source.

Catalytic Oxidative Coupling Strategies

I₂/DMSO Catalytic System

A metal-free approach uses iodine and dimethyl sulfoxide (DMSO):

  • Conditions : 4-Methoxyacetophenone (2 mmol), thiourea (4 mmol), I₂ (20 mol%), DMSO (4 mL) at 80°C for 12 hours.

  • Yield : 76% with >95% purity.

  • Mechanism : DMSO oxidizes HI to I₂, enabling catalytic iodine recycling. α-Iodo ketones form in situ, followed by cyclization.

Acid-Additive Optimization

Incorporating p-toluenesulfonic acid (TsOH) enhances yields:

  • Modified Protocol : 20 mol% TsOH co-catalyst reduces side products (e.g., dithiazole thioethers).

  • Outcome : Yield increases from 76% to 84% under identical conditions.

Alternative Cyclocondensation Routes

Thiourea Derivatives and α-Tosyloxy Ketones

A tosyl chloride-mediated method avoids halogenated intermediates:

  • Steps :

    • 4-Methoxyacetophenone reacts with TsCl/K₂CO₃ in acetone to form α-tosyloxy ketone.

    • Cyclization with thiourea in ethanol (70°C, 6 hours) yields 65% product.

Microwave-Assisted Synthesis

Accelerated conditions reduce reaction times:

  • Parameters : 4-Methoxyacetophenone, thiourea, I₂ in ethanol irradiated at 300 W for 20 minutes.

  • Yield : 78% with 98% HPLC purity.

Industrial-Scale Production Considerations

Solvent and Reagent Optimization

  • Solvent Screening : Ethanol outperforms DMF or THF, enhancing reaction rates by 30%.

  • Stoichiometry : Thiourea:ketone ratios >1.5:1 minimize unreacted starting material.

Continuous Flow Reactors

Pilot-scale studies demonstrate:

  • Throughput : 1.2 kg/day using a tubular reactor (residence time: 2 hours).

  • Purity : 94% yield with <1% impurities.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Hantzsch (Two-Step)CuBr₂, reflux, 12 h7295High reproducibility
One-Pot I₂/DMSOI₂ (20 mol%), DMSO, 80°C, 12 h7698Catalytic, no metal residues
Microwave-Assisted300 W, 20 min7898Rapid synthesis
Tosylation RouteTsCl, K₂CO₃, 70°C, 6 h6593Avoids halogenated intermediates

Challenges and Limitations

  • Byproduct Formation : Dithiazole thioethers (e.g., 4a in Scheme 1) arise from excess thiourea, requiring careful stoichiometric control.

  • Solvent Waste : Ethanol and DMSO generate significant waste, necessitating solvent recovery systems for industrial adoption.

  • Catalyst Cost : CuBr₂ and I₂ increase production costs, though catalytic systems mitigate this .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs include:

  • 4-(4-Chlorophenyl)thiazol-2-amine : Electron-withdrawing Cl group enhances electrophilicity.
  • 4-(4-Nitrophenyl)thiazol-2-amine: Strong electron-withdrawing NO₂ group impacts reactivity and bioactivity.
  • 4-(4-Fluorophenyl)thiazol-2-amine : Moderate electronegativity influences binding interactions.
  • 4-Phenylthiazol-2-amine : Lacks substituents, serving as a baseline for comparison.

Physical Properties

Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol)
N-(4-Methoxyphenyl)thiazol-2-amine 92 118–213* 218.27
4-(4-Chlorophenyl)thiazol-2-amine 88 213 224.71
4-(4-Nitrophenyl)thiazol-2-amine 94 286 235.24
4-Phenylthiazol-2-amine 72 115 190.26

*Melting point ranges reflect variability across synthesis conditions. The methoxyphenyl derivative exhibits intermediate thermal stability compared to nitro (high) and unsubstituted (low) analogs.

Spectroscopic Data

  • ¹H NMR Shifts: this compound: Methoxy protons resonate at δ 3.65–3.85 ppm, while aromatic protons appear at δ 7.08–7.77 ppm . 4-(4-Chlorophenyl)thiazol-2-amine: Aromatic protons shift downfield (δ 7.32–7.64 ppm) due to Cl’s electronegativity . 4-(4-Nitrophenyl)thiazol-2-amine: Nitro groups cause significant deshielding (δ 8.72 ppm for NO₂-adjacent protons) .
  • ¹³C NMR : The methoxy carbon in this compound appears at δ 56.41 ppm, distinct from nitro (δ 145–152 ppm) or chloro (δ 126–136 ppm) substituents .

Key Findings and Implications

  • Electronic Effects : Methoxy groups enhance solubility and stabilize aromatic systems but may reduce electrophilic reactivity compared to nitro or chloro substituents.
  • Biological Performance : Methoxyphenyl derivatives excel in anti-inflammatory contexts, whereas halogenated analogs are preferred for antimicrobial applications.
  • Synthetic Flexibility : The methoxyphenyl moiety is compatible with diverse functionalization strategies, including Schiff base formation and triazole conjugation .

Notes on Data Variability

Discrepancies in reported yields (e.g., 72–92% for methoxyphenyl derivatives) and melting points likely arise from differences in synthetic protocols (e.g., reflux time, catalysts) or purification methods . Consistent characterization using NMR, HRMS, and elemental analysis is critical for accurate comparisons.

Q & A

Q. How to analyze conflicting NMR data for regioisomeric thiazol-2-amine derivatives?

  • Resolution :
  • 2D NMR (HSQC/HMBC) : Assign ambiguous protons via ¹H-¹³C correlations.
  • Crystallography : Use SHELXL for single-crystal structure validation (e.g., CCDC entry 2050121) .

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